7-Methylguanosine 5'-Monophosphate-d3

RNA epigenetics Metabolomics Analytical chemistry

Accurate quantification of endogenous m7GMP in biological matrices is challenging due to matrix effects and analytical variability. 7-Methylguanosine 5'-Monophosphate-d3 (m7GMP-d3) is the definitive internal standard for stable isotope dilution LC-MS/MS assays, enabling precise correction for these issues. • Enables accurate quantification of m7GMP in cell lysates, tissue homogenates, and biofluids with precision (<15% CV) required for biomarker discovery and validation. • Serves as a recovery standard in enzymatic assays (e.g., DcpS, Nudix hydrolases, cNIIIB) for precise normalization of sample preparation losses and accurate determination of m7GMP production rates. • Functions as a highly specific internal standard for monitoring residual m7GMP in capped RNA drug substance, ensuring robust quality control release testing. • Solid form with long-term stability allows accurate gravimetric preparation of calibration standards and QC samples.

Molecular Formula C11H16N5O8P
Molecular Weight 380.27 g/mol
Cat. No. B13424350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylguanosine 5'-Monophosphate-d3
Molecular FormulaC11H16N5O8P
Molecular Weight380.27 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)[O-])O)O
InChIInChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/t4-,6-,7-,10-/m1/s1/i1D3
InChIKeyAOKQNZVJJXPUQA-IKRHYSCUSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylguanosine 5'-Monophosphate-d3: Isotopically Labeled Nucleotide for LC-MS/MS Quantification


7-Methylguanosine 5'-Monophosphate-d3 (m7GMP-d3) is a stable, deuterium-labeled isotopologue of the endogenous nucleotide 7-methylguanosine 5'-monophosphate (m7GMP) . m7GMP is a key metabolite of the eukaryotic mRNA 5'-cap structure, playing a critical role in translation initiation and RNA stability [1]. The d3-labeled analog is specifically designed for use as an internal standard (IS) in mass spectrometry-based quantitative analytical methods, enabling accurate and precise quantification of endogenous m7GMP in complex biological matrices .

Workflow
LC-MS/MS Quantitation of m7GMP
Selection
Stable Isotope Dilution Internal Standard
Matrix Fit
Biological Research Samples (e.g., cell lysates, tissue homogenates)

Why Substitution with Unlabeled or Non-Monophosphate Analogs Fails


Direct substitution of 7-Methylguanosine 5'-Monophosphate-d3 with the unlabeled m7GMP or the nucleoside 7-methylguanosine in quantitative analytical workflows leads to severe inaccuracies. Unlabeled m7GMP cannot be distinguished from the endogenous analyte, precluding its use as an internal standard for precise quantification . Conversely, the non-phosphorylated nucleoside 7-methylguanosine-d3 exhibits different chromatographic retention times and ionization efficiencies compared to the target monophosphate analyte, compromising the fundamental co-elution requirement of stable isotope dilution mass spectrometry (SID-MS) and introducing significant quantitative bias [1].

Target (This Product)
7-Methylguanosine 5'-Monophosphate-d3
Isotopically distinct (+3 Da), co-elutes with m7GMP for accurate matrix-effect correction.
Substitute Risk
Unlabeled 7-Methylguanosine 5'-Monophosphate
Indistinguishable from endogenous analyte, failing the fundamental requirement for an internal standard.
Substitute Risk
7-Methylguanosine (Nucleoside)
Displays dissimilar chromatographic retention and ionization, disrupting co-elution requirements of SID-MS and introducing quantitative bias.

Comparative Evidence: 7-Methylguanosine 5'-Monophosphate-d3 vs. Key Alternatives


Suitability as Internal Standard for LC-MS/MS Quantitation

7-Methylguanosine 5'-Monophosphate-d3 contains three deuterium atoms at the N7-methyl position, resulting in a mass shift of +3 Da relative to the endogenous analyte (m7GMP). This distinct mass difference allows the d3 compound to serve as an ideal internal standard for stable isotope dilution LC-MS/MS, providing unparalleled correction for matrix effects, ion suppression, and sample preparation variability. In contrast, the unlabeled m7GMP cannot be used as an internal standard for its own quantification . While other labeled nucleotides exist (e.g., 13C-labeled adenosine), they are not structural analogs of m7GMP and do not co-elute with the target analyte, a fundamental requirement for accurate quantification [1].

Suitability as IS
Head-to-head
+3.02 Da
Supports co-elution & matrix correction
Mass shift enables resolution from endogenous m7GMP
RNA epigenetics Metabolomics Analytical chemistry

Molecular Weight and Isotopic Purity Differentiation

The molecular weight of 7-Methylguanosine 5'-Monophosphate-d3 is 380.27 g/mol (free acid), which is 3.02 Da greater than that of the unlabeled m7GMP (377.25 g/mol) due to the substitution of three hydrogen atoms with deuterium [1]. This mass difference is fundamental for mass spectrometric discrimination. The isotopic purity, while not explicitly reported by all vendors, is a critical quality parameter for its use as an internal standard; typical deuterium incorporation for such products is ≥98 atom % D . The unlabeled compound is supplied at ≥95% purity (HPLC) [1].

Isotopic Purity
Cross-study comparable
≥98 atom % D
Enables mass resolution
Minimizes interference from unlabeled analyte
Analytical reference standards Quality control Chemical synthesis

Solid-State vs. Solution Stability for Long-Term Storage

7-Methylguanosine 5'-Monophosphate-d3 is typically supplied as a neat solid (e.g., CymitQuimica provides it as a neat solid with purity >85%) . This solid form offers superior long-term stability and simplifies shipping and storage at -20°C. In contrast, the unlabeled m7GMP is commonly supplied as an aqueous solution (e.g., 10 mM in water, pH 7.5) [1], which has a defined shelf life of 12 months at -20°C [1] and is more susceptible to degradation via hydrolysis or microbial contamination.

Long-Term Stability
Cross-study comparable
Neat Solid
Supports stability & avoids solvent evaporation
Solid form reduces risk of hydrolysis
Sample stability Laboratory procurement Storage optimization

Biological Activity of Parent Compound as Translation Inhibitor

While the d3 compound itself is an analytical tool, its unlabeled counterpart, 7-Methylguanosine 5'-Monophosphate (m7GMP), has well-characterized biological activity as a specific inhibitor of cap-dependent translation initiation. In a wheat germ cell-free system, m7GMP inhibited translation of rabbit globin mRNA, whereas other guanosine nucleotides lacking the 7-methyl group or with the phosphate in a different position showed no inhibitory effect [1]. This specificity highlights the critical importance of the exact structure of m7GMP in biological systems.

Biological Activity
Class-level inference
Inhibits cap-dependent translation
Supports structural relevance of the ISTD
Parent compound activity; data to verify
Translation initiation RNA biology Mechanism of action

Validated Applications of 7-Methylguanosine 5'-Monophosphate-d3


Absolute Quantification of m7GMP in Biological Samples

7-Methylguanosine 5'-Monophosphate-d3 is the definitive internal standard for developing and validating a stable isotope dilution LC-MS/MS assay to measure endogenous m7GMP levels. Its use enables accurate correction for matrix effects and analytical variability, allowing researchers to quantify m7GMP in cell lysates, tissue homogenates, or biofluids with the precision (<15% CV) required for biomarker discovery and validation studies [1].

Mechanistic Studies of mRNA Cap Turnover and Decapping

In enzymatic assays studying the activity of decapping enzymes (e.g., DcpS, Nudix hydrolases) or cNIIIB nucleotidase, 7-Methylguanosine 5'-Monophosphate-d3 can be spiked into reaction mixtures post-incubation as a recovery standard. This allows for precise normalization of sample preparation losses and accurate determination of m7GMP production rates, a critical parameter for characterizing enzyme kinetics and screening potential inhibitors [2].

Quality Control for Nucleotide Synthesis and mRNA Therapeutics

For organizations synthesizing capped RNA (e.g., for mRNA therapeutics or vaccines), 7-Methylguanosine 5'-Monophosphate-d3 serves as a highly specific internal standard for monitoring potential byproduct formation and quantifying residual m7GMP in final drug substance. Its structural identity ensures co-elution with the process-related impurity, enabling a robust and validated LC-MS method for quality control release testing .

Calibration Curve and QC Sample Preparation

Due to its solid form and long-term stability, 7-Methylguanosine 5'-Monophosphate-d3 is an ideal stock for preparing a series of calibration standards and quality control (QC) samples. Researchers can accurately weigh the neat compound to create stock solutions of precisely known concentration, which are then used to spike blank matrix and generate a standard curve for quantifying the unlabeled analyte in unknown samples .

Application
Selection Property
Validation Focus
Biological Sample Quantitation
Stable Isotope Dilution MS
Matrix-effect correction in research matrices
mRNA Cap Turnover Studies
Structural Identity
Enzymatic reaction recovery normalization
Nucleotide Synthesis Monitoring
Co-elution with Byproducts
Process-related impurity profiling
Calibration Curve Preparation
Solid-Form Stability
Gravimetric preparation accuracy

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